N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide
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Overview
Description
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with diethyl groups and a carboxamide functional group. Its chemical formula is C14H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with diethylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid, followed by the addition of diethylamine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly due to its ability to interact with biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors, leading to altered cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: A precursor in the synthesis of N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide.
N,N-dimethyl-2-oxo-1H-quinoline-3-carboxamide: A similar compound with dimethyl groups instead of diethyl groups.
4-hydroxyquinoline: Another quinoline derivative with different functional groups and biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups and carboxamide functionality contribute to its versatility in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)11-9-10-7-5-6-8-12(10)15-13(11)17/h5-9H,3-4H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXPRNFJYQDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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